N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a chlorobenzoyl group, and a carbohydrazide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The final step involves the formation of the carbohydrazide moiety, which can be accomplished through the reaction of the intermediate with hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while reduction of the carbonyl groups can produce quinoline alcohols .
Scientific Research Applications
N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its interaction with DNA or RNA can interfere with cellular replication processes, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzoyl)indole: Shares the 2-chlorobenzoyl group but has an indole core instead of a quinoline core.
2-chlorobenzoyl chloride: A simpler compound used as an intermediate in the synthesis of more complex molecules.
Uniqueness
N’-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a broader range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H18ClN3O4 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
N'-(2-chlorobenzoyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H18ClN3O4/c1-2-11-24-15-10-6-4-8-13(15)17(25)16(20(24)28)19(27)23-22-18(26)12-7-3-5-9-14(12)21/h3-10,25H,2,11H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
RKVKVUWOLQWEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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